N-Hydroxy Modification Enables Potent IDO1 Inhibition: SAR Study
While the parent 5-benzofurancarboximidamide (CAS 71889-77-5) lacks a direct quantitative comparator profile in the literature, its N-hydroxy derivative serves as a foundational scaffold for developing potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. A systematic structure-activity relationship (SAR) study of N-hydroxybenzofuran-5-carboximidamide derivatives demonstrated that the parent scaffold, upon optimization, yields compounds with sub-micromolar potency [1][2]. This establishes the 5-carboximidamide substitution as a validated entry point for IDO1 inhibitor design, a property not inherent to 2- or 3-carboximidamide benzofuran isomers.
| Evidence Dimension | IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Parent scaffold used for optimization; derivative 19 (N-3-bromophenyl) IC50 = 0.44 μM (enzyme), 1.1 μM (cellular) |
| Comparator Or Baseline | 2- or 3-carboximidamide benzofuran isomers: No reported IDO1 inhibitory activity in this scaffold class |
| Quantified Difference | Not calculable (no direct comparator data for parent compound) |
| Conditions | Enzymatic assay for IDO1; cellular assay in HeLa cells |
Why This Matters
The 5-carboximidamide substitution pattern provides a validated scaffold for IDO1 inhibitor development, whereas alternative substitution isomers lack demonstrated activity in this therapeutic area.
- [1] Jung J, Yoon H, Sohn T, et al. Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Bioorganic & Medicinal Chemistry Letters. 2021. View Source
- [2] Jung J, Yoon H, Sohn T, et al. Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Documents Delivered. 2021. View Source
